molecular formula C9H14N2O2 B2637914 3-(1-Isopropyl-1H-pyrazol-3-yl)propanoic acid CAS No. 1342632-30-7

3-(1-Isopropyl-1H-pyrazol-3-yl)propanoic acid

Cat. No.: B2637914
CAS No.: 1342632-30-7
M. Wt: 182.223
InChI Key: KYPHBBVCRROIKO-UHFFFAOYSA-N
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Description

3-(1-Isopropyl-1H-pyrazol-3-yl)propanoic acid: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an isopropyl group attached to the pyrazole ring, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropyl-1H-pyrazol-3-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation. This can be achieved by reacting the pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group. This can be done through a Grignard reaction where the pyrazole derivative reacts with a Grignard reagent followed by carbonation and acidification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into pyrazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of isopropyl ketone or carboxylic acid derivatives.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

3-(1-Isopropyl-1H-pyrazol-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(1-Isopropyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The isopropyl group and propanoic acid moiety can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Pyrazol-1-yl)propanoic acid: Lacks the isopropyl group, making it less hydrophobic.

    3-(1-Methyl-1H-pyrazol-3-yl)propanoic acid: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    3-(1-Phenyl-1H-pyrazol-3-yl)propanoic acid: Contains a phenyl group, making it more aromatic and potentially more biologically active.

Uniqueness

The presence of the isopropyl group in 3-(1-Isopropyl-1H-pyrazol-3-yl)propanoic acid imparts unique steric and electronic properties, influencing its reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from its analogs.

Properties

IUPAC Name

3-(1-propan-2-ylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7(2)11-6-5-8(10-11)3-4-9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPHBBVCRROIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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